molecular formula C14H20N2O5S B5822962 N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5822962
M. Wt: 328.39 g/mol
InChI Key: DNUZDFOTXLAODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BDBES, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various research fields due to its unique properties and mechanism of action.

Mechanism of Action

BDBES works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, BDBES can affect various physiological processes, leading to its potential use in various research fields.
Biochemical and physiological effects:
BDBES has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-cancer effects, and vasodilatory effects. These effects are due to its mechanism of action, which involves the inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

BDBES has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also limitations to its use in lab experiments, including its cost and potential side effects.

Future Directions

There are several future directions for the use of BDBES in scientific research. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its use in cancer research as a chemotherapeutic agent. Additionally, BDBES may have potential applications in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully explore the potential of BDBES in these areas.
In conclusion, BDBES is a sulfonamide compound that has shown promising results in various scientific research fields due to its unique properties and mechanism of action. Its potential applications in neuroscience, cancer research, and cardiovascular research make it an ideal compound for further research.

Synthesis Methods

The synthesis of BDBES involves a multi-step process that includes the reaction of 2,3-dihydro-1,4-benzodioxine with morpholine to form N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine, which is then reacted with sulfamide to form BDBES. This synthesis method has been optimized to produce high yields of pure BDBES, making it an ideal compound for scientific research.

Scientific Research Applications

BDBES has been extensively studied for its potential use in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, BDBES has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, BDBES has been shown to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In cardiovascular research, BDBES has been shown to have vasodilatory effects and can potentially be used to treat hypertension.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c17-22(18,15-3-4-16-5-7-19-8-6-16)12-1-2-13-14(11-12)21-10-9-20-13/h1-2,11,15H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUZDFOTXLAODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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